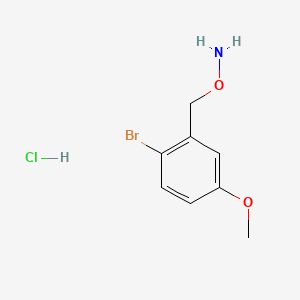
Ammonium Tetrakis(4-carboxyphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Tetrakis(4-carboxyphenyl)borate is a chemical compound that belongs to the class of tetraarylborates. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of four carboxyphenyl groups attached to a central boron atom, with an ammonium ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Tetrakis(4-carboxyphenyl)borate typically involves a multi-step process. One common method includes the halogen-lithium exchange reaction. In this process, potassium tetrakis(4-iodophenyl)borate is treated with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78°C to form a tetralithio intermediate. This intermediate is then reacted with carbon dioxide (CO₂) to introduce the carboxyl groups, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium Tetrakis(4-carboxyphenyl)borate can undergo various chemical reactions, including:
Substitution Reactions: The carboxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination Reactions: The borate anion can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used under controlled conditions to introduce nitro groups into the aromatic rings.
Coordination Reactions: Metal salts such as palladium chloride (PdCl₂) can be used to form coordination complexes with the borate anion.
Major Products Formed
Substitution Products: Introduction of functional groups such as nitro, sulfonic, or halogen groups into the aromatic rings.
Coordination Complexes:
Wissenschaftliche Forschungsanwendungen
Ammonium Tetrakis(4-carboxyphenyl)borate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of Ammonium Tetrakis(4-carboxyphenyl)borate involves its ability to coordinate with metal ions. The borate anion acts as a ligand, binding to metal centers through its oxygen atoms. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in various catalytic and material applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium Tetrakis(pentafluorophenyl)borate: Known for its use as a cocatalyst in olefin polymerization.
Lithium Tetrakis(3-carboxyphenyl)borate: Similar structure but with lithium as the counterion.
Uniqueness
Ammonium Tetrakis(4-carboxyphenyl)borate is unique due to its specific structural arrangement and the presence of carboxyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable coordination, such as in catalysis and materials science .
Eigenschaften
Molekularformel |
C28H24BNO8 |
|---|---|
Molekulargewicht |
513.3 g/mol |
IUPAC-Name |
azanium;tetrakis(4-carboxyphenyl)boranuide |
InChI |
InChI=1S/C28H20BO8.H3N/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37);1H3/q-1;/p+1 |
InChI-Schlüssel |
MUXXBQBNFWCEAA-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)C(=O)O)(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)

![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)









![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
